7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
Description
Properties
IUPAC Name |
7-[morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2/c22-21(23,24)16-6-3-15(4-7-16)19(26-10-12-28-13-11-26)17-8-5-14-2-1-9-25-18(14)20(17)27/h1-9,19,27H,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJRDVCEUFLOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Strong bases, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds .
Scientific Research Applications
7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the trifluoromethyl group enhances its lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability .
Comparison with Similar Compounds
Key Observations :
- Morpholine vs.
- Trifluoromethyl vs. Other Groups: The CF3 group in the reference compound increases electron-withdrawing effects and lipophilicity compared to non-fluorinated analogues, influencing binding affinity and pharmacokinetics .
Physicochemical Properties
Key Observations :
- The reference compound’s moderate melting point (128–131°C) reflects a balance between morpholine’s polarity and the CF3 group’s hydrophobicity .
- Higher yields in phenylamino derivatives (e.g., Compound 2, 29%) may correlate with simpler synthetic routes compared to morpholine-containing analogues .
Biological Activity
The compound 7-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol is a novel derivative of quinoline that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its structural attributes that contribute to its activity.
Structural Characteristics
The compound features a quinoline core substituted with a morpholine group and a trifluoromethyl phenyl moiety. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to increased biological activity. The presence of the morpholine ring may also influence the compound's interaction with biological targets due to its ability to form hydrogen bonds.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes are crucial in inflammatory processes and cancer progression.
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and others. The mechanism appears to involve apoptosis induction and cell cycle arrest.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
| Assay | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15.2 | Induction of apoptosis |
| COX-2 Inhibition | - | 12.5 | Competitive inhibition |
| LOX-5 Inhibition | - | 18.3 | Competitive inhibition |
| AChE Inhibition | - | 19.2 | Non-selective inhibition |
These results indicate that the compound possesses moderate to potent inhibitory activity against key enzymes involved in inflammation and cancer progression.
Case Studies
- Cytotoxicity Against MCF-7 Cells : In a study examining the effects on breast cancer cells, this compound was found to significantly reduce cell viability at concentrations above 10 µM, with an observed increase in apoptotic markers such as caspase activation.
- Inhibition of COX and LOX Enzymes : The compound demonstrated competitive inhibition against COX-2 with an IC50 value of 12.5 µM, suggesting potential for anti-inflammatory applications. Additionally, it inhibited LOX-5 at an IC50 of 18.3 µM, further supporting its role in modulating inflammatory pathways.
Discussion
The biological activity of this compound can be attributed to its unique structural features that promote interactions with target proteins. The trifluoromethyl group enhances binding affinity through increased hydrophobic interactions, while the morpholine ring facilitates hydrogen bonding with active sites on enzymes.
Q & A
What are the recommended synthetic routes for 7-[morpholin-4-yl-(4-(trifluoromethyl)phenyl)methyl]quinolin-8-ol, and how can reaction conditions be optimized?
Basic Question
The synthesis typically involves late-stage diversification of quinoline scaffolds. A validated method includes:
- Step 1 : Condensation of morpholine and 4-(trifluoromethyl)benzaldehyde to form the morpholinyl-benzyl intermediate.
- Step 2 : Coupling with 8-hydroxyquinoline derivatives via nucleophilic substitution or Friedel-Crafts alkylation .
- Optimization : Use palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) for Suzuki-Miyaura cross-coupling to enhance yield (80–90%) under inert conditions (N₂, 80°C) .
- Key Parameters : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
How is the crystal structure of this compound characterized, and what insights does it provide into molecular interactions?
Basic Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystal System : Orthorhombic, space group Aba2 with unit cell parameters a = 13.1537 Å, b = 31.0875 Å, c = 8.3175 Å .
- Key Interactions :
- Methodological Note : Use CuKα radiation (λ = 1.54186 Å) and low temperature (200 K) to minimize thermal motion artifacts .
What strategies are effective for designing analogs via late-stage diversification of the quinoline core?
Advanced Question
Late-stage functionalization focuses on modifying the 8-hydroxyquinoline and morpholinyl-benzyl moieties:
- Quinoline Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) at the 4-position to enhance electrophilicity for cross-coupling .
- Morpholine/Benzyl Adjustments : Replace morpholine with piperazine or thiomorpholine to alter solubility and bioavailability .
- Example Protocol :
How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory) be resolved?
Advanced Question
Discrepancies often arise from assay conditions or structural nuances:
- Data Harmonization :
- Structural Clues : The trifluoromethyl group enhances lipophilicity, improving membrane penetration but potentially reducing aqueous solubility, affecting assay outcomes .
What computational modeling approaches predict the binding affinity of this compound to therapeutic targets?
Advanced Question
Molecular docking and MD simulations are critical:
- Target Selection : Prioritize enzymes like HIV-1 integrase or COX-2, where quinoline derivatives show activity .
- Protocol :
- Key Insight : The morpholinyl group forms hydrogen bonds with catalytic residues (e.g., Asp64 in HIV-1 integrase) .
How can reaction conditions be optimized to mitigate byproducts during large-scale synthesis?
Advanced Question
Scale-up challenges include regioselectivity and purification:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
